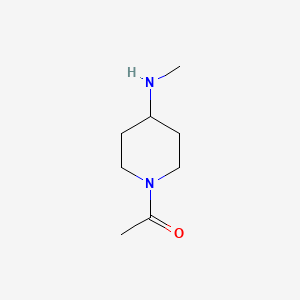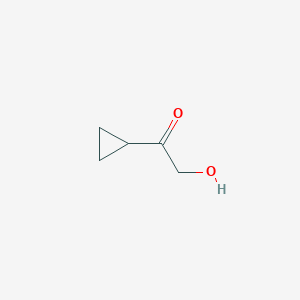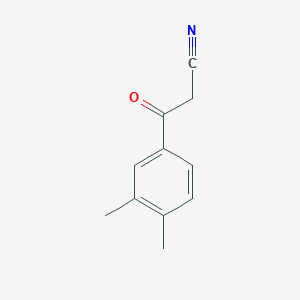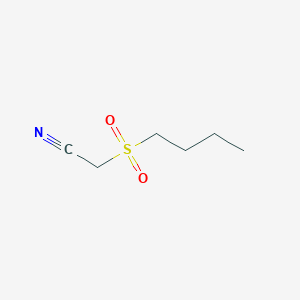 (4-フルオロフェニル)アミノ酢酸 CAS No. 69066-43-9"
>
(4-フルオロフェニル)アミノ酢酸 CAS No. 69066-43-9"
>
(4-フルオロフェニル)アミノ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Fluorophenyl)amino](oxo)acetic acid, also known as 4-fluoro-DL-phenylalanine (4-FPA), is a synthetic amino acid that has been used in scientific research for many years. It is an essential component of many biochemical and physiological processes, and its use in laboratory experiments has grown steadily over the past few decades. 4-FPA has been found to have a wide range of applications, from its use in protein synthesis and drug design to its role in the elucidation of metabolic pathways and cellular signaling pathways.
科学的研究の応用
配位化学
この化合物は、配位化学において配位子として作用し、遷移金属との錯体を形成します。これらの錯体は、潜在的な触媒活性について研究されており、触媒駆動合成プロセスにおける利用が検討されています。
これらのアプリケーションはそれぞれ、[(4-フルオロフェニル)アミノ]酢酸の科学研究における汎用性と重要性を示しており、独自の化学的特性を通じて様々な分野の発展に貢献する役割を強調しています .
Safety and Hazards
作用機序
Target of Action
The primary targets of (4-Fluorophenyl)aminoacetic acid are currently unknown . This compound is a specialty product used in proteomics research .
Mode of Action
As a research compound, it may interact with various targets in the cell, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of (4-Fluorophenyl)aminoacetic acid’s action are currently unknown . As a research compound, its effects may vary depending on the experimental conditions and the biological system in which it is used .
Action Environment
The action, efficacy, and stability of (4-Fluorophenyl)aminoacetic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or proteins, temperature, and the specific cell or tissue type in which the compound is acting .
生化学分析
Biochemical Properties
(4-Fluorophenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme oxalate decarboxylase, which catalyzes the decarboxylation of oxalate to formate and carbon dioxide. (4-Fluorophenyl)aminoacetic acid acts as a substrate for this enzyme, leading to the production of fluorinated derivatives. Additionally, it interacts with proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
(4-Fluorophenyl)aminoacetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In certain cell types, (4-Fluorophenyl)aminoacetic acid can induce changes in mitochondrial function, leading to alterations in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of (4-Fluorophenyl)aminoacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (4-Fluorophenyl)aminoacetic acid binds to the active site of oxalate decarboxylase, inhibiting its activity and preventing the decarboxylation of oxalate. This inhibition leads to the accumulation of oxalate and its derivatives, which can have downstream effects on cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluorophenyl)aminoacetic acid change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to (4-Fluorophenyl)aminoacetic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Fluorophenyl)aminoacetic acid vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
(4-Fluorophenyl)aminoacetic acid is involved in various metabolic pathways. It interacts with enzymes such as oxalate decarboxylase and other oxidoreductases, influencing the metabolic flux and levels of metabolites. The compound can be metabolized to form fluorinated derivatives, which can further participate in biochemical reactions. These metabolic pathways play a crucial role in determining the overall impact of (4-Fluorophenyl)aminoacetic acid on cellular function and health .
Transport and Distribution
The transport and distribution of (4-Fluorophenyl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in certain cellular compartments. Its distribution is influenced by factors such as tissue type, cellular environment, and the presence of binding proteins. These factors determine the localization and accumulation of (4-Fluorophenyl)aminoacetic acid within the body .
Subcellular Localization
(4-Fluorophenyl)aminoacetic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of (4-Fluorophenyl)aminoacetic acid is crucial for understanding its overall impact on cellular processes .
特性
IUPAC Name |
2-(4-fluoroanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRTTZBNPQBQCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607133 |
Source


|
| Record name | (4-Fluoroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69066-43-9 |
Source


|
| Record name | (4-Fluoroanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














